molecular formula C4H5N3O B12117148 N-(2H-Pyrazol-3-YL)formamide CAS No. 3816-85-1

N-(2H-Pyrazol-3-YL)formamide

Cat. No.: B12117148
CAS No.: 3816-85-1
M. Wt: 111.10 g/mol
InChI Key: REWYPKAXVAFTLU-UHFFFAOYSA-N
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Description

N-(2H-Pyrazol-3-YL)formamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at adjacent positions. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-Pyrazol-3-YL)formamide typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring. The formamide group can be introduced through subsequent formylation reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization and formylation steps .

Chemical Reactions Analysis

Types of Reactions

N-(2H-Pyrazol-3-YL)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, amines, and various substituted pyrazole derivatives .

Scientific Research Applications

N-(2H-Pyrazol-3-YL)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-Pyrazol-3-YL)formamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-Pyrazol-3-YL)formamide is unique due to its specific combination of the pyrazole ring and formamide group, which imparts distinct chemical reactivity and biological activity. This combination allows for targeted interactions in medicinal chemistry and versatile applications in various scientific fields .

Properties

CAS No.

3816-85-1

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

N-(1H-pyrazol-5-yl)formamide

InChI

InChI=1S/C4H5N3O/c8-3-5-4-1-2-6-7-4/h1-3H,(H2,5,6,7,8)

InChI Key

REWYPKAXVAFTLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NC=O

Origin of Product

United States

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